molecular formula C17H15Cl2NO3 B3644954 N-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide

N-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide

Cat. No.: B3644954
M. Wt: 352.2 g/mol
InChI Key: KOIAZDSLZBXIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of two aromatic rings, one substituted with two chlorine atoms and the other with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide typically involves the reaction of 2,4-dichloroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it could act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorophenyl)-4-oxobutanamide: Lacks the methoxy group on the aromatic ring.

    N-(4-methoxyphenyl)-4-oxobutanamide: Lacks the chlorine substituents on the aromatic ring.

    N-(2,4-dichlorophenyl)-4-(4-hydroxyphenyl)-4-oxobutanamide: Contains a hydroxy group instead of a methoxy group.

Uniqueness

N-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide is unique due to the presence of both chlorine and methoxy substituents on its aromatic rings. This combination of functional groups can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from similar compounds.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c1-23-13-5-2-11(3-6-13)16(21)8-9-17(22)20-15-7-4-12(18)10-14(15)19/h2-7,10H,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIAZDSLZBXIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.